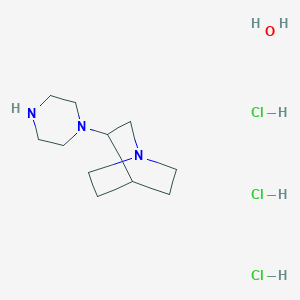
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate
Overview
Description
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is a chemical compound with the molecular formula C11H21N3.3ClH.H2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate can be represented by the SMILES stringC1(CN2CCC1CC2)N3CCNCC3.Cl.Cl.Cl.O . Physical And Chemical Properties Analysis
The physical form of 3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate is solid . The molecular weight of the compound is 322.71 .Scientific Research Applications
Synthesis and Chemical Properties
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate serves as an intermediate in the synthesis of various complex organic compounds. For instance, it has been utilized in the creation of fused and spiro quinuclidine derivatives and their C-nucleosides. The reaction of quinuclidin-3-one with secondary amines like piperazine under specific conditions yields Mannich bases, which are crucial for further chemical transformations (Hamama, Zoorob, & El‐Magid, 2011). These synthesized compounds have potential applications in various fields due to their unique chemical structures.
Antimicrobial and Antimycobacterial Activities
Compounds derived from 3-(1-Piperazinyl)quinuclidine have shown promising results in antimicrobial and antimycobacterial studies. For example, 1-(8-Quinolinyloxy)-3-piperazinyl derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, with some compounds exhibiting potency comparable to standard drugs like ethambutol and pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2011; Patel, Kumari, Rajani, & Chikhalia, 2012). These findings highlight the potential of 3-(1-Piperazinyl)quinuclidine derivatives as candidates for developing new antimycobacterial agents.
Applications in Material Science
The unique chemical structure of 3-(1-Piperazinyl)quinuclidine derivatives also finds applications in material science. For instance, novel piperazinylo bisaryl hydrazino-s-triazine derivatives have been employed as epoxy resin curing agents, demonstrating improved properties of the final epoxy products (Chaudhari, 2009). This application underscores the versatility of 3-(1-Piperazinyl)quinuclidine derivatives in enhancing material properties.
Anticancer Drug Resistance
Research into 3-(1-Piperazinyl)quinuclidine derivatives has also explored their potential in circumventing anticancer drug resistance. Certain derivatives have shown effectiveness against cancer cells that are resistant to conventional drugs, without being affected by typical resistance mechanisms like P-glycoprotein expression or p53 inactivation (Shchekotikhin, Shtil, Luzikov, Bobrysheva, Buyanov, & Preobrazhenskaya, 2005). This opens new avenues for cancer therapy, particularly for cases where resistance to existing treatments poses a significant challenge.
Safety And Hazards
properties
IUPAC Name |
3-piperazin-1-yl-1-azabicyclo[2.2.2]octane;hydrate;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3.3ClH.H2O/c1-5-13-6-2-10(1)11(9-13)14-7-3-12-4-8-14;;;;/h10-12H,1-9H2;3*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLAQICMXOFABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N3CCNCC3.O.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Piperazinyl)quinuclidine trihydrochloride hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



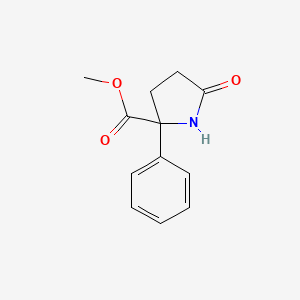
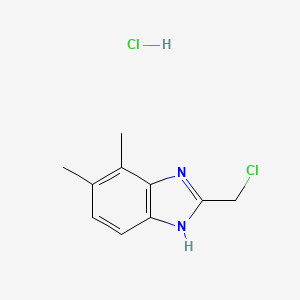
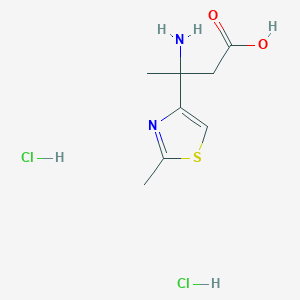
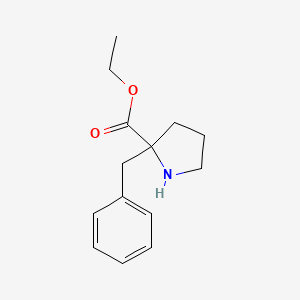
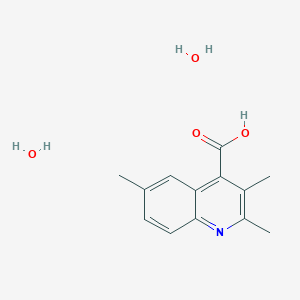
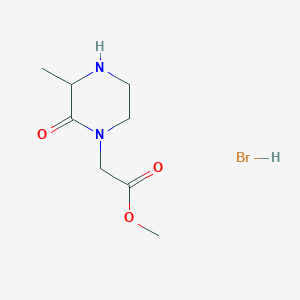
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol dihydrochloride](/img/structure/B1379662.png)
![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)
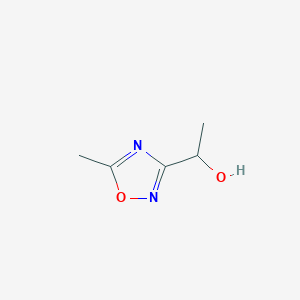
![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)
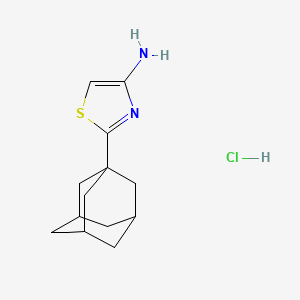
![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)